molecular formula C4HF3N2O3 B13673785 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid

4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B13673785
M. Wt: 182.06 g/mol
InChI Key: QNLXMQYFMQDPGZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF3) attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted nitrile with hydrazine hydrate, followed by oxidation to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of catalysts, such as palladium or copper, to accelerate the reaction and improve selectivity. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    Trifluoromethyl-substituted benzoic acids: These compounds share the trifluoromethyl group but differ in their core structure.

    Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness: 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C4HF3N2O3

Molecular Weight

182.06 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C4HF3N2O3/c5-4(6,7)2-1(3(10)11)8-12-9-2/h(H,10,11)

InChI Key

QNLXMQYFMQDPGZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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